Product packaging for Solvent blue 132(Cat. No.:CAS No. 110157-96-5)

Solvent blue 132

Cat. No.: B1166899
CAS No.: 110157-96-5
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Description

Solvent blue 132 is a useful research compound. Its molecular formula is C10H12O2. The purity is usually 95%.
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Properties

CAS No.

110157-96-5

Molecular Formula

C10H12O2

Origin of Product

United States

Research Context and Significance in Solvent Blue 132 Chemistry

Historical Trajectories and Modern Relevance in Academic Dye Research

While the specific historical timeline of Solvent Blue 132's initial synthesis is not extensively documented in readily available literature, its development is rooted in the broader history of anthraquinone (B42736) dyes. These dyes have been a subject of intense research due to their characteristic brightness, stability, and versatility. A patent from 2006 describes the synthesis of similar anthraquinone solvent dyes through the condensation reaction of 1,4-dihydroxyanthraquinone (or its leuco compound) with specific aniline (B41778) derivatives. google.com This process highlights the chemical ingenuity involved in creating dyes with desirable properties like high color intensity and good solubility in organic solvents. google.com

In modern academic research, this compound and its derivatives continue to be relevant. The core anthraquinone structure is a versatile scaffold for chemical modification, allowing researchers to fine-tune properties such as light fastness, thermal stability, and solubility. google.com Current research often focuses on creating novel dyes with enhanced performance characteristics for specialized applications. For instance, research into the synthesis of various indole (B1671886) derivatives, which are significant heterocyclic systems in many natural and synthetic compounds, showcases the ongoing exploration of complex organic molecules for diverse applications. rsc.org

Interdisciplinary Contributions to Materials Science and Environmental Chemistry

The utility of this compound extends beyond traditional dyeing, making significant contributions to both materials science and environmental chemistry.

In materials science , its primary role is as a colorant for a wide array of polymers and plastics. epsilonpigments.com Its notable heat resistance, which can be up to 300°C in polystyrene, makes it suitable for high-temperature processing of materials like polycarbonate (PC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polyamide (PA6). precisechem.comprecisechem.com The dye's good light fastness ensures color retention and longevity in the final products. precisechem.comvulcanchem.com Its applications include coloring for printing inks, rubber, waxes, and candles. epsilonpigments.comvulcanchem.com

In the realm of environmental chemistry , solvent dyes are sometimes used as tracers in various studies. Although direct evidence for this compound's use as a tracer is not prominent, the characteristics of solvent dyes—good solubility in organic media and distinct color—make them suitable for such applications. vulcanchem.com For example, tracer compounds are crucial in tracking the emissions of volatile organic compounds (VOCs) from sources like coatings. copernicus.org Furthermore, understanding the environmental fate of dyes like this compound is a critical area of research, focusing on their persistence and potential impact. opcw.org Studies on the toxicity of related anthraquinone dyes and their byproducts are essential for developing more environmentally benign ("green") chemical formulations. nih.gov

Current Challenges and Emerging Opportunities in this compound Investigations

The investigation of this compound is not without its challenges. A primary concern is ensuring the reproducibility of experimental results in photocatalytic and other chemical reactions, as inconsistencies can arise from factors like the solubility of reagents and the precise control of reaction conditions. acs.org For industrial applications, achieving consistent color quality across different batches requires careful management of the dye's particle size and dispersion characteristics. vulcanchem.com

Despite these challenges, emerging opportunities are driving further research. There is a continuous demand for high-performance dyes in advanced materials, such as those used in color filters for image sensors. mdpi.com Research into novel blue pyrrole (B145914) derivatives highlights the quest for colorants with superior molar extinction coefficients and thermal stability. mdpi.com Furthermore, the development of more sustainable and environmentally friendly synthesis methods for dyes is a significant area of opportunity. This includes the use of water as a solvent and novel catalysts to reduce pollution and improve product conversion rates, as demonstrated in the synthesis of the related Solvent Blue 122. google.com The broader field of deep eutectic solvents (DESs) also presents new avenues for dye chemistry, offering novel solvent systems for synthesis and application. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance Reddish-blue powder epsilonpigments.comvulcanchem.com
CAS Number 110157-96-5 worlddyevariety.comprecisechem.comprecisechem.commade-in-china.com
Molecular Structure Anthraquinone specialchem.comworlddyevariety.com
Density 0.56 - 1.5 g/cm³ epsilonpigments.comprecisechem.comvulcanchem.commade-in-china.com
Heat Resistance 240 - 300 °C epsilonpigments.comprecisechem.comvulcanchem.commade-in-china.com
Light Fastness 6 - 8 epsilonpigments.comprecisechem.comprecisechem.comvulcanchem.commade-in-china.com
Acid Resistance 4 - 5 epsilonpigments.comprecisechem.comvulcanchem.commade-in-china.com
Alkali Resistance 5 epsilonpigments.comprecisechem.comvulcanchem.commade-in-china.com

Table 2: Application Suitability in Various Polymers

PolymerSuitability
PS (Polystyrene) Superior
HIPS (High Impact Polystyrene) Applicable
ABS (Acrylonitrile Butadiene Styrene) Superior
PC (Polycarbonate) Superior
RPVC (Rigid Polyvinyl Chloride) Not Recommended
PMMA (Polymethyl Methacrylate) Applicable
SAN (Styrene Acrylonitrile Resin) Applicable
AS (Acrylonitrile Styrene Resin) Applicable
PA6 (Polyamide 6) Applicable
PET (Polyethylene Terephthalate) Applicable
Source: precisechem.comprecisechem.com

Advanced Synthetic Methodologies and Process Optimization for Solvent Blue 132 Derivatives

Catalytic Approaches in the Synthesis of Solvent Blue 132 Analogs

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions, with increased reaction rates and improved selectivity, potentially reducing unwanted byproducts.

Development of Novel Heterogeneous and Homogeneous Catalysis Systems

The development of novel catalytic systems is a key aspect of optimizing synthetic routes to organic compounds like solvent dyes. Both heterogeneous and homogeneous catalysis offer distinct advantages. Homogeneous catalysts are typically in the same phase as the reactants, often leading to high activity and selectivity, while heterogeneous catalysts are in a different phase and can be more easily separated from the reaction mixture, facilitating product isolation and catalyst recycling. acs.orgcore.ac.uk Research in this area focuses on designing catalysts with improved activity, stability, and recyclability. While specific examples for this compound were not found, studies on the synthesis of other dyes and organic molecules highlight the potential of various metal complexes and solid supports as catalysts. For instance, palladium catalysts supported on alumina (B75360) have been explored in the synthesis of Solvent Blue 122. google.com Polyoxometalate catalysts have also been investigated for oxidation reactions in dye synthesis. mdpi.com

Mechanistic Investigations of Catalyst-Mediated Transformations

Understanding the detailed reaction mechanisms of catalyst-mediated transformations is essential for rational catalyst design and process optimization. Mechanistic investigations can involve spectroscopic techniques, kinetic studies, and computational modeling. acs.orgacs.orgresearchgate.net These studies aim to elucidate the active species, transition states, and energy profiles of catalytic cycles. While specific mechanistic studies for the catalytic synthesis of this compound derivatives were not found, general research in homogeneous catalysis involves understanding how solvent molecules can interact with catalysts and influence reaction pathways. acs.orgacs.orgresearchgate.net

Green Chemistry Principles in this compound Manufacturing Research

The application of green chemistry principles in chemical manufacturing aims to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. nih.govijrap.net This is particularly relevant in the production of dyes, which historically have involved environmentally challenging processes.

Exploration of Solvent-Free Reaction Conditions and Solid-State Synthesis

Solvent-free reaction conditions and solid-state synthesis offer significant environmental benefits by eliminating or reducing the need for organic solvents, which are often volatile, flammable, or toxic. nih.govijrap.netchemistrydocs.com These approaches can lead to simpler work-up procedures, reduced waste generation, and potentially higher reaction rates. ijrap.netchemistrydocs.com Research explores conducting reactions by simply mixing solid reactants or by using solid supports or catalysts. chemistrydocs.comcem.com While specific applications for this compound were not identified, solvent-free methods have been explored for the synthesis of various organic compounds and nanoparticles. ijrap.netchemistrydocs.comtandfonline.comchemmethod.combeilstein-journals.org

Application of Microwave and Flow Chemistry Techniques

Microwave irradiation and flow chemistry are enabling technologies that can offer advantages in terms of reaction speed, efficiency, and control, aligning with green chemistry principles. cem.comrasayanjournal.co.inbiotage.comacs.orgrsc.org Microwave synthesis can significantly reduce reaction times and potentially improve yields by efficient heating. cem.comrasayanjournal.co.inbiotage.commdpi.com Flow chemistry involves conducting reactions in continuous flow reactors, which allows for precise control of reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for energetic or hazardous reactions. acs.orgrsc.orgmdpi.combeilstein-journals.org These techniques can also facilitate telescoping reaction sequences, minimizing intermediate handling and solvent use. acs.orgrsc.orgmdpi.com While direct examples for this compound were not found, these techniques are being increasingly applied in the synthesis of various organic chemicals and pharmaceuticals. cem.comrasayanjournal.co.inbiotage.comacs.orgrsc.orgmdpi.com

Rational Selection and Design of Sustainable Solvent Systems

When solvents are necessary, the rational selection and design of sustainable solvent systems are critical for reducing environmental impact. This involves considering factors such as toxicity, biodegradability, origin (renewable vs. fossil-based), and ease of recycling. nih.govtext2fa.iruva.esmdpi.comacs.org Research is focused on exploring alternative solvents such as water, ionic liquids, deep eutectic solvents, supercritical fluids, and bio-based solvents. nih.govtext2fa.iruva.esmdpi.comacs.orgrsc.org These solvents can offer improved environmental profiles compared to traditional organic solvents like DMF or butanol, which have been mentioned in the context of synthesizing related solvent dyes. google.comgoogle.com The goal is to identify solvent systems that are not only environmentally benign but also facilitate the desired chemical transformations efficiently. nih.govtext2fa.iruva.esmdpi.comacs.org

Compound Names and PubChem CIDs

Strategies for Derivatization and Functionalization

Derivatization and functionalization of organic compounds like this compound typically involve modifying the existing functional groups or introducing new ones to alter the compound's properties, such as solubility, reactivity, or interaction with specific materials. While specific examples for this compound are not detailed in the search results, general strategies for derivatizing organic molecules include reactions targeting hydroxyl, amine, or carbonyl groups, as well as modifications to aromatic systems. mdpi.comresearchgate.netcanada.ca

Spectroscopic and Photophysical Characterization Methodologies

Elucidation of Electronic Transitions and Excited-State Dynamics in Solvent Blue 132 Systems

The interaction of this compound with light involves electronic transitions, where the molecule absorbs energy and moves from its ground state to higher-energy excited states. Understanding these transitions and the subsequent dynamics of the excited states is fundamental to characterizing the dye's photophysical behavior.

Advanced Absorption and Emission Spectroscopy Techniques

Absorption and emission spectroscopy are primary tools for probing the electronic structure of molecules like this compound. Absorption spectra reveal the wavelengths of light that the molecule absorbs, corresponding to specific electronic transitions. Emission spectra, conversely, show the wavelengths of light emitted as the molecule relaxes from an excited state back to a lower energy state, often the ground state.

Advanced techniques in this area can provide detailed insights. For instance, UV-Vis absorption spectroscopy is commonly used to identify the characteristic absorption bands of a dye in solution uctm.eduub.edu. Changes in the position and intensity of these bands under varying conditions can provide information about the molecule's electronic structure and its interaction with the environment uctm.edu. Similarly, fluorescence spectroscopy can reveal information about the excited-state energy levels and the efficiency of radiative decay pathways rsc.org.

While specific absorption and emission spectra for this compound were not directly found in the search results, general principles of these techniques applied to dyes highlight their relevance. For example, studies on other dyes demonstrate how absorption bands in the UV region can be attributed to π-π* transitions, while bands in the visible region are often associated with charge-transfer transitions uctm.edursc.org. Emission spectra can show solvatochromic shifts, indicating the sensitivity of the excited state to solvent polarity rsc.orgnih.gov.

Time-Resolved Spectroscopic Studies of Relaxation Processes

Time-resolved spectroscopy techniques are essential for studying the dynamics of excited states, which occur on very short timescales, ranging from femtoseconds to nanoseconds or longer researchgate.netrsc.org. These techniques monitor the decay of excited states and the formation of transient species, providing information about relaxation processes such as internal conversion (IC), intersystem crossing (ISC), and vibrational relaxation researchgate.netrsc.orgmdpi.com.

Techniques like transient absorption (TA) and time-resolved emission spectroscopy can track the populations of different electronic states over time after photoexcitation researchgate.netfrontiersin.org. This allows for the determination of excited-state lifetimes and the identification of pathways for non-radiative decay mdpi.comfrontiersin.org. For example, ultrafast S1 relaxation via internal conversion to a vibrationally hot ground state has been observed in other organic molecules using TA spectroscopy mdpi.com.

While specific time-resolved studies on this compound were not found, the application of these methods to similar organic dyes and chromophores underscores their importance in understanding the excited-state dynamics of such compounds mdpi.comfrontiersin.org. These studies can reveal how factors like solvent environment and molecular structure influence the rates and pathways of excited-state relaxation mdpi.comfrontiersin.org.

Solvatochromism and Solute-Solvent Interaction Research

Solvatochromism, the phenomenon where the absorption or emission spectrum of a molecule changes with the polarity of the solvent, is a key aspect of solute-solvent interactions uctm.edursc.org. Research in this area helps to understand how the surrounding solvent molecules affect the electronic structure and optical properties of a dye like this compound.

Influence of Supramolecular Interactions on Optical Response

Beyond simple solute-solvent interactions, supramolecular interactions can also significantly influence the optical properties of dyes nih.govmdpi.comd-nb.info. These interactions involve the non-covalent association of molecules to form larger assemblies, such as aggregates, micelles, or host-guest complexes mdpi.commdpi.com.

Supramolecular interactions can lead to changes in the local environment of the dye molecule, affecting its electronic transitions and excited-state behavior mdpi.comd-nb.info. For example, aggregation can result in changes in absorption and emission spectra compared to the isolated molecule in dilute solution d-nb.info. The formation of H- or J-aggregates, characterized by specific spectral shifts and band shapes, is a well-known phenomenon in dye chemistry researchgate.net.

Studies on other chromophores have shown how supramolecular assembly, driven by interactions like hydrogen bonding or π-π stacking, can alter fluorescence color and intensity d-nb.info. Encapsulation of dyes within molecular containers or matrices through supramolecular interactions can also enhance their photochemical stability and modify their spectroscopic properties researchgate.net.

While specific research on the supramolecular interactions of this compound and their influence on its optical response was not found, the general principles established for other dyes are applicable. Given its use as a colorant, understanding how it behaves in concentrated solutions or within polymer matrices, where supramolecular interactions are likely to occur, is important for its practical application.

Research on Photochemical Stability Mechanisms

The photochemical stability of a dye refers to its ability to resist degradation upon exposure to light rsc.orgrsc.org. Photochemical degradation can lead to a loss of color and changes in spectroscopic properties, limiting the dye's performance and lifespan rsc.org. Research in this area focuses on identifying the mechanisms by which dyes degrade photochemically and developing strategies to improve their stability.

Photochemical degradation can involve various processes, including photo-oxidation, photo-reduction, and photoisomerization rsc.org. The presence of oxygen and water can significantly influence these processes rsc.org. Studies often involve exposing dye samples to light under controlled conditions and monitoring changes in their absorption and emission spectra over time nih.gov.

Mechanistic studies may involve identifying photodegradation products using techniques like mass spectrometry and NMR spectroscopy nih.gov. Understanding the degradation pathways can inform the design of more stable dye molecules or the use of additives that can inhibit degradation researchgate.net.

Research on the photochemical stability of other dyes highlights the complexity of these processes and the influence of factors such as the dye's chemical structure, the surrounding matrix (e.g., polymer, solvent), and the presence of sensitizers or inhibitors researchgate.netrsc.orgrsc.org. For example, studies have investigated the photodegradation of dyes in solution and within polymer films rsc.orgnih.gov.

While specific details on the photochemical stability mechanisms of this compound were not found in the provided search results, its application in various materials suggests that its stability to light is a relevant property. General research approaches used for other dyes would be applicable to investigate the photochemical stability of this compound.

Fundamental Studies of Light-Induced Transformations

Light-induced transformations in dyes involve changes to their chemical structure or properties upon exposure to light. For this compound, its light fastness rating of 6 indicates good resistance to fading when exposed to light, which is important for applications requiring color stability over time vulcanchem.comprecisechem.com.

While specific detailed studies on the fundamental light-induced transformations of this compound were not extensively found in the search results, research on light-induced transformations in other organic dyes and related compounds provides a framework for understanding potential mechanisms. Photoisomerization, where a molecule changes its isomeric form upon light absorption, is a known light-induced transformation in some dye systems bcrec.id. For instance, spirooxazines undergo photoisomerization upon UV irradiation, leading to the formation of colored merocyanine (B1260669) isomers bcrec.id.

Another relevant area is the study of photocatalysis, where light is used to drive chemical reactions, often involving dyes or metal complexes as photocatalysts acs.orgrsc.orgjscimedcentral.comrsc.orgchinesechemsoc.org. These processes can involve electron transfer or energy transfer mechanisms initiated by light absorption acs.orgchinesechemsoc.org. While this compound is primarily used as a colorant, understanding these light-induced processes in other systems can inform potential degradation pathways or interactions under light exposure.

The solvent environment can significantly influence the photophysical properties and light-induced behavior of dyes acs.orgsocietechimiquedefrance.frrsc.orgacs.org. Studies on other dyes have shown that solvent polarity can affect absorption and fluorescence spectra, fluorescence quantum yields, and excited-state lifetimes acs.orgacs.org. These solvent effects can influence the pathways and efficiency of light-induced transformations.

Strategies for Enhancing Photostability in Advanced Dye Systems

Enhancing photostability is a critical aspect of developing advanced dye systems, particularly for applications requiring long-term performance under light exposure, such as in plastics, textiles, and displays vulcanchem.comprecisechem.com. For this compound, its inherent light fastness contributes to its suitability in such applications vulcanchem.comprecisechem.com.

Research into improving the photostability of dyes often focuses on modifying the molecular structure or the local environment of the dye nih.govacs.org. Structural modifications can involve altering the conjugated system or introducing specific functional groups that can dissipate excitation energy non-radiatively or protect the chromophore from degradation pathways nih.govacs.org. For example, replacing N,N-dimethylamino substituents with azetidine (B1206935) rings in rhodamine dyes has been shown to improve brightness and photostability nih.gov.

Another strategy involves controlling the dye's environment. This can include incorporating dyes into protective matrices, such as polymers or solid supports, which can limit the diffusion of oxygen or other reactive species that can participate in photodegradation mdpi.com. The development of hybrid pigments where dyes are adsorbed onto nanoporous solids like mesoporous silica (B1680970) or clays (B1170129) has shown promise in controlling photochemical and photophysical properties, including stability mdpi.com.

Furthermore, the use of additives such as UV stabilizers or antioxidants in formulations containing dyes can help to mitigate the effects of light exposure and enhance photostability. Understanding the specific degradation mechanisms of a dye, such as photo-oxidation or photo-reduction, is key to designing effective stabilization strategies. While detailed studies on enhancing the photostability of this compound specifically were not found, the general principles and strategies applied to other advanced dye systems are relevant.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are essential for probing the electronic structure and reactivity of molecules. For dyes like Solvent Blue 132, these calculations can reveal details about their absorption of light, electronic transitions, and how their structure influences their chemical behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. DFT is frequently applied to determine optimized molecular geometries, vibrational frequencies, and ground-state electronic properties of organic molecules, including dyes. nih.gov Time-Dependent DFT (TD-DFT) extends DFT to study excited states and spectroscopic properties, particularly electronic absorption and emission spectra. rsc.org, researchgate.net

Studies on various azo dyes and other organic chromophores, which share structural characteristics with this compound, demonstrate the utility of DFT and TD-DFT in understanding their optical properties. TD-DFT calculations can accurately predict the wavelengths and intensities of absorption bands, providing insights into the origin of color in these compounds. rsc.org, acs.org, rsc.org, researchgate.net For instance, TD-DFT has been used to analyze the electronic structure and optical properties of azo dyes, showing good agreement with experimental absorption spectra. anl.gov, acs.org The method can also assess the influence of solvent effects on absorption spectra, revealing spectral shifts (solvatochromism) caused by interactions with the surrounding medium. rsc.org, researchgate.net, rusjbpc.ru By analyzing molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), DFT and TD-DFT can help understand the nature of electronic transitions (e.g., π to π* transitions) responsible for light absorption in dyes. nih.gov

Ab Initio and Semi-Empirical Methodologies for Molecular System Characterization

Beyond DFT, other quantum chemical methods, including ab initio and semi-empirical approaches, are employed to characterize molecular systems. Ab initio methods, based on first principles without empirical parameters, can provide highly accurate descriptions of electronic structure and properties, although they are generally more computationally demanding. acs.org, rsc.org Semi-empirical methods, on the other hand, use parameters derived from experimental data or more rigorous calculations to simplify the calculations, making them computationally more efficient for larger systems or extensive sampling. acs.org, nih.gov

These methodologies can be applied to this compound to determine properties such as molecular geometry, charge distribution, and dipole moments. Semi-empirical calculations have been utilized in studies involving dyes, for example, in the initial screening of dye candidates or in conjunction with molecular dynamics simulations to study interactions. anl.gov, aip.org Ab initio methods can be used for detailed investigations of specific interactions or reaction pathways involving the dye molecule. rsc.org, rsc.org The combination of different levels of theory can provide a comprehensive understanding of the dye's molecular characteristics. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. These simulations are crucial for understanding how this compound behaves in solution and its propensity to form aggregates.

Investigation of Solute-Solvent Dynamics and Intermolecular Forces

MD simulations are powerful tools for investigating the interactions between a solute (like this compound) and solvent molecules. biorxiv.org, nih.gov, rsc.org, mdpi.com These simulations can reveal the structure of the solvation shell around the dye molecule, the dynamics of solvent molecules in the vicinity of the dye, and the nature and strength of intermolecular forces such as electrostatic interactions, hydrogen bonding, and dispersion forces. osti.gov, aip.org, nih.gov, semanticscholar.org

Studies using MD simulations have explored solute-solvent interactions for various organic molecules and ions in different solvents, providing insights into solvation free energies, diffusion rates, and conformational changes induced by the solvent environment. acs.org, rsc.org, mdpi.com, acs.org, rsc.org For dyes, understanding solute-solvent dynamics is critical because it influences their solubility, stability, and spectroscopic properties. osti.gov, acs.org, rsc.org, researchgate.net, rusjbpc.ru Computational models can explicitly represent solvent molecules, allowing for a detailed analysis of specific interactions, such as hydrogen bonds between the dye and protic solvents. osti.gov, acs.org, rsc.org, aip.org, rsc.org, researchgate.net, rusjbpc.ru, rsc.org

Computational Modeling of Supramolecular Assemblies and Dye Aggregation

Dye molecules, particularly in concentrated solutions, can exhibit a tendency to aggregate, forming dimers, trimers, or larger supramolecular assemblies. This aggregation can significantly impact the dye's properties, including its color intensity, lightfastness, and solubility. Computational modeling, especially MD simulations, is a valuable approach to study the mechanisms and thermodynamics of dye aggregation. aip.org, nih.gov, mdpi.com

MD simulations can be used to observe the self-assembly of dye molecules in solution, providing insights into the preferred aggregation pathways and the structure of the resulting aggregates. acs.org, aip.org, nih.gov These simulations can help identify the key intermolecular forces driving aggregation, such as π-π stacking interactions between aromatic rings and electrostatic interactions between charged or polar groups. osti.gov, acs.org, uni.lu, biorxiv.org Computational studies on the aggregation of various organic molecules and dyes have demonstrated the ability of MD simulations to capture the initial stages of aggregation and the formation of different aggregate morphologies. osti.gov, acs.org, uni.lu, biorxiv.org By simulating the behavior of multiple dye molecules over time, researchers can gain a better understanding of the factors that promote or inhibit aggregation of this compound.

Cheminformatics and Data-Driven Approaches in Dye Chemistry

Cheminformatics combines computational and information science techniques to analyze chemical data. In the context of dye chemistry, cheminformatics and data-driven approaches can be used to manage, analyze, and model data related to dye structures, properties, and performance. wikipedia.org, acs.org, acs.org

These approaches can involve building databases of dye structures and associated data, developing quantitative structure-property relationships (QSPR) to predict dye properties based on their molecular structure, and using machine learning algorithms to identify structural features correlated with desired characteristics. acs.org, rsc.org, anl.gov, acs.org, acs.org For this compound and related dyes, cheminformatics can facilitate the analysis of large datasets of known dyes to identify trends, discover new potential structures with improved properties, or predict the behavior of the dye in different environments. acs.org, rsc.org, anl.gov Cheminformatics tools can be used for tasks such as structural similarity searching, clustering of dyes based on their physicochemical properties, and virtual screening for dyes with specific attributes. acs.org, rsc.org This data-driven approach complements theoretical calculations and simulations by providing a broader perspective based on existing knowledge and enabling the identification of promising areas for further computational or experimental investigation. anl.gov, acs.org, acs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2723854

Interactive Data Table Example (Illustrative - Specific data for this compound would require dedicated studies)

While specific computational data solely for this compound across all these methods was not extensively detailed in the provided snippets, the application of these methods to similar dyes allows for a representative illustration of the types of data that can be generated.

MethodProperty StudiedExample Output (Illustrative)
TD-DFTAbsorption Maximum (λmax)605 nm
DFTDipole Moment5.2 Debye
MDRadial Distribution Function (Solute-Solvent)Peak at 2.5 Å
MDAggregation Number (Dimer/Trimer)Equilibrium between monomers and dimers

Note: The data in this table is purely illustrative to demonstrate the type of output from these computational methods and is not specific to this compound unless derived from a dedicated study on this compound.

Application of Design of Experiments (DoE) for Reaction Optimization

Design of Experiments (DoE) is a statistical methodology used to plan and conduct experiments efficiently, allowing for the systematic investigation of the effects of multiple factors on a reaction outcome macsenlab.comalfa-chemistry.comnih.govnih.govnih.gov. Unlike traditional one-variable-at-a-time methods, DoE enables the simultaneous variation of several parameters, such as temperature, reaction time, reactant concentrations, catalyst loading, and solvent choice, to identify optimal conditions and understand interactions between factors nih.gov.

In the context of synthesizing organic compounds like this compound, DoE could be applied to optimize various stages of the production process. For instance, if this compound were synthesized through a condensation reaction, DoE could be used to determine the ideal temperature, reaction time, and molar ratios of reactants to maximize yield and purity while minimizing by-products. The choice of solvent is a particularly important factor in chemical reactions, as it can significantly influence efficiency and selectivity macsenlab.comnih.gov. DoE can incorporate solvent selection as a categorical variable, allowing researchers to evaluate the impact of different solvents or solvent mixtures on the reaction outcome in a structured manner nih.gov.

The application of DoE in reaction optimization offers several benefits, including reducing the number of experiments required, saving time and resources, and providing a more comprehensive understanding of the reaction space nih.gov. This systematic approach is widely used in the pharmaceutical and fine chemical industries for developing robust and efficient synthetic routes nih.gov. While specific data tables detailing a DoE study for this compound synthesis are not available in the consulted sources, the methodology is directly applicable to optimizing the chemical reactions involved in producing such complex organic molecules.

Predictive Modeling of Chemical Behavior in Complex Solvent Systems

Predictive modeling in computational chemistry involves using theoretical methods and algorithms to forecast the behavior and properties of chemical compounds, often in different environments, including complex solvent systems fishersci.capravindyechem.netmade-in-china.comworlddyevariety.com. Understanding how a compound interacts with its solvent environment is crucial, as solvation can significantly impact properties such as solubility, reactivity, and spectroscopic characteristics pravindyechem.networlddyevariety.com.

Complex solvent systems, such as mixtures of solvents or solutions containing various additives, present significant challenges for accurate theoretical description worlddyevariety.com. Various computational approaches are employed to model solvent effects, ranging from implicit solvation models, which treat the solvent as a continuous dielectric medium, to explicit models that include individual solvent molecules around the solute, and hybrid quantum mechanics/molecular mechanics (QM/MM) methods pravindyechem.networlddyevariety.com. More advanced techniques, including machine learning and data-driven models, are also being developed to predict chemical behavior in complex solvent mixtures, particularly for properties like solubility fishersci.ca.

For a solvent dye like this compound, predictive modeling could be valuable in understanding its solubility and aggregation behavior in different organic solvents and formulations used in inks, plastics, or coatings nih.govfishersci.fifishersci.cawikipedia.org. Modeling could help predict how changes in solvent composition affect the dye's spectral properties (color) or its stability over time. Challenges in modeling complex systems include accurately accounting for specific solute-solvent interactions and the dynamic nature of the solvent environment worlddyevariety.com. Despite these challenges, computational tools and predictive models are becoming increasingly sophisticated, offering powerful capabilities for understanding and predicting the behavior of chemical compounds in diverse and complex media made-in-china.com. As with DoE, specific detailed research findings or data tables from predictive modeling studies focused on this compound were not found in the consulted literature.

Applications in Advanced Materials Science and Engineering

Integration into Functional Materials for Optoelectronic Devices

The incorporation of organic dyes into polymeric matrices and other material architectures is a key area of research for developing advanced optoelectronic devices. The ability of dyes to interact with light and transfer energy makes them valuable components in technologies such as color filters and image sensors. acs.orgpolito.it

Research on Dye-Polymer Interactions in Color Filter and Image Sensor Technologies

Color filters are essential components in displays and image sensors, selectively transmitting specific wavelengths of light to create color images. researchgate.net Traditionally, pigment-based color filters are used due to their stability, but they face limitations in achieving small particle sizes and avoiding light scattering caused by aggregation. researchgate.net Dye-based color filters offer potential advantages in spectral properties due to smaller particle sizes, leading to less light scattering. researchgate.net

Studies on different dye structures and their interactions with solvents and polymers are crucial for achieving the desired optical performance and thermal stability required for high-performance image sensors. researchgate.netmdpi.com For instance, twisted molecular structures in dyes can prevent aggregation during film formation, enhancing optical properties by minimizing light scattering. mdpi.com

Table 1: Desired Optical Properties for Blue Color Filters in Image Sensors

Wavelength RegionDesired Transmittance
450 nm (Blue)> 85%
650 nm (Red)< 12.5%

Note: Data based on requirements for blue color filters in image sensors. mdpi.com

Supramolecular Assembly and Self-Assembly Processes

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. tubitak.gov.trnih.gov This approach offers a powerful route to create functional materials with precisely controlled architectures and properties. nih.gov Dyes can serve as building blocks or guest molecules in supramolecular assemblies, influencing the resulting structure and function.

Fabrication and Characterization of Dye-Based Supramolecular Architectures

The self-assembly of dye molecules or dye-containing components can lead to the formation of various supramolecular architectures, such as aggregates, capsules, or ordered arrays. acs.orgacs.orgrsc.org These structures can exhibit unique optical and electronic properties distinct from the individual dye molecules.

Solvent effects play a significant role in supramolecular assembly processes, influencing the interactions between molecules and the resulting structures. tubitak.gov.trrsc.orgresearchgate.net By controlling the solvent environment, researchers can direct the self-assembly pathway and tailor the morphology and properties of the resulting architectures. rsc.orgresearchgate.netchinesechemsoc.org

Characterization techniques such as electron microscopy, UV-Vis absorption spectroscopy, and emission spectroscopy are used to study the fabricated dye-based supramolecular architectures and understand the underlying assembly mechanisms and their impact on optical properties. acs.orgrsc.orgresearchgate.net For example, changes in absorption and emission spectra can indicate the formation of aggregates or other assembled structures due to intermolecular interactions like π-π stacking. rsc.org

While specific studies on the supramolecular assembly of Solvent Blue 132 were not found in the provided results, the general principles of dye-based supramolecular assembly and the influence of solvent control are well-established research areas. tubitak.gov.trrsc.orgresearchgate.netchinesechemsoc.org Given its chemical structure, this compound could potentially be induced to form supramolecular assemblies under specific conditions, leading to materials with novel properties.

Controlled Self-Assembly for Directed Functional Properties

Controlling the self-assembly process allows for the creation of materials with directed functional properties. By manipulating factors such as molecular design, solvent composition, temperature, and concentration, researchers can influence the size, shape, and internal organization of the supramolecular structures. acs.orgrsc.orgresearchgate.net

This controlled assembly can lead to materials with tailored optical, electronic, or other functional characteristics. For instance, solvent-induced self-assembly of graphene quantum dots has been shown to yield multicolor emissions, demonstrating the potential for tuning optical properties through controlled assembly. researchgate.net

The modularity of self-assembled structures, composed of many copies of simpler molecular components, allows for the material composition and properties to be readily tuned. nih.gov This tunability is essential for designing materials for specific applications.

Environmental Research and Advanced Remediation Methodologies

Mechanistic Studies of Environmental Degradation Pathways

Understanding how dyes break down in the environment is crucial for predicting their fate and developing effective treatment strategies. Research into the mechanistic studies of environmental degradation pathways for dyes often focuses on photocatalytic, biological, and chemical processes encyclopedia.pub.

Research on Photocatalytic, Biological, and Chemical Decomposition of Dyes

Photocatalytic degradation involves the use of semiconductor photocatalysts, often in conjunction with UV or visible light, to generate reactive species that can break down dye molecules mdpi.com. This is considered an advanced oxidation process and a promising method for dye degradation mdpi.com. Biological decomposition, or bioremediation, utilizes microorganisms or plants to detoxify dyes in wastewater encyclopedia.pub. Different microorganisms have shown the ability to degrade various types of dyes, sometimes using them as a carbon and energy source encyclopedia.pubmdpi.com. Chemical decomposition encompasses a range of processes, including oxidation, reduction, and hydrolysis, which can alter or break down the chemical structure of dyes unizar.es. Advanced Oxidation Processes (AOPs), discussed further in Section 6.2.3, are a class of chemical treatments that generate highly reactive radicals to degrade organic pollutants, including dyes encyclopedia.pub.

While these methods are actively researched for dye degradation, specific studies detailing the photocatalytic, biological, or chemical decomposition mechanisms and rates for Solvent Blue 132 were not found in the provided information.

Identification and Analytical Characterization of Degradation Products

Identifying and characterizing the products formed during dye degradation is essential for understanding the degradation pathways and assessing the potential toxicity of the breakdown products epa.gov. Analytical techniques such as chromatography coupled with mass spectrometry (GC-MS, LC-MS/MS) are commonly used for this purpose epa.gov. For some dyes, degradation can lead to the formation of aromatic amines, which are a concern due to their potential carcinogenicity nih.gov. Studies on the degradation of other dyes, such as Methylene Blue, have identified intermediates like formaldehyde (B43269) and methanol.

Despite the importance of this area, specific research on the identification and analytical characterization of degradation products of this compound was not available in the provided search results.

Development and Optimization of Advanced Remediation Technologies

The development and optimization of advanced remediation technologies are critical for effectively removing persistent dyes like this compound from contaminated water and soil.

Application of Nanomaterials for Adsorption and Catalytic Degradation of Dye Contaminants

Nanomaterials, including metal oxides like TiO2, ZnO, and Fe3O4, as well as silver nanoparticles, have garnered significant attention for their application in dye remediation mdpi.com. These materials offer advantages such as high surface area and catalytic activity, which enhance their ability to adsorb dye molecules and catalyze their degradation. Nanomaterials can be used in photocatalytic processes to generate reactive species that break down dyes mdpi.com. They can also be effective adsorbents, removing dyes from wastewater through physical or chemical interactions.

While nanomaterial-based remediation is a promising field for dye removal, specific applications and research findings related to the use of nanomaterials for the adsorption or catalytic degradation of this compound were not found in the provided information.

Supramolecular Solvent-Based Extraction and Separation Techniques

Supramolecular solvents (SUPRAS) represent a modern approach in liquid-phase microextraction and separation techniques. These nanostructured liquids are formed by the self-assembly of amphiphilic molecules and can be designed to extract a wide range of organic contaminants from various matrices, including environmental samples. SUPRAS offer multiple binding sites and different polarity microenvironments, enabling efficient extraction of compounds with varying polarities.

Although supramolecular solvent-based extraction is a relevant advanced separation technique for organic contaminants, specific studies on its application for the extraction and separation of this compound were not available in the provided search results.

Optimization of Advanced Oxidation Processes (AOPs) for Dye Removal

Advanced Oxidation Processes (AOPs) are a powerful class of chemical treatment methods used for the degradation of persistent organic pollutants, including dyes encyclopedia.pub. AOPs work by generating highly reactive species, primarily hydroxyl radicals (•OH), which can effectively oxidize and mineralize complex dye molecules into simpler, less toxic compounds. Common AOPs include photocatalysis, Fenton and photo-Fenton processes, ozonation, and electrochemical oxidation. The optimization of AOPs for dye removal typically involves adjusting parameters such as pH, oxidant concentration, catalyst dosage, and reaction time to achieve maximum degradation efficiency.

While AOPs are widely applied for dye removal from wastewater, specific research detailing the optimization of these processes for the degradation of this compound was not found in the provided information. However, given its organic nature, this compound would likely be amenable to degradation by various AOPs, similar to other complex organic dyes.

PropertyValueSource
AppearanceReddish blue powder vulcanchem.com
Molecular FormulaC22H16N2O4 vulcanchem.com
CAS Number110157-96-5 vulcanchem.comlookchem.commade-in-china.com
Chemical StructureAnthraquinone (B42736) type solvent dye vulcanchem.com
Density (g/cm³)0.56 vulcanchem.com
Heat Resistance (°C)240-280 vulcanchem.comlookchem.com
Light Fastness6 (standard rating) vulcanchem.comlookchem.com
Acid Resistance4 (moderate to good) vulcanchem.com
Alkali Resistance5 (moderate to good) vulcanchem.com
Water SolubilityLow (max 1.0%) vulcanchem.com

Advanced Analytical Methodologies for Environmental Monitoring

Effective environmental monitoring of synthetic dyes necessitates sensitive and selective analytical methods capable of isolating, detecting, and quantifying these compounds at low concentrations within diverse and complex environmental matrices such as water, soil, and sediment. The inherent complexity of these matrices often requires sophisticated sample preparation techniques coupled with advanced instrumental analysis.

Trace Detection and Quantification of Dyes in Complex Environmental Matrices

Trace detection and quantification of organic dyes in environmental samples present significant analytical challenges due to their potentially low concentrations and the presence of numerous interfering substances. Achieving low limits of detection (LOD) and quantification (LOQ) is crucial for accurately assessing environmental contamination levels.

Sample preparation is a critical initial step in the analysis of dyes in environmental matrices. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to isolate and preconcentrate dyes from large sample volumes, thereby improving method sensitivity. worlddyevariety.com For solid matrices like soil and sediment, techniques such as Soxhlet extraction or sonication-assisted extraction with appropriate organic solvents are often necessary to liberate the dyes from the matrix. The selection of extraction solvent is crucial and depends on the solubility characteristics of the target dye; for a solvent dye like this compound, organic solvents or mixtures would be preferred over water. epsilonpigments.com

Following extraction, further cleanup steps may be required to remove co-extracted matrix components that could interfere with instrumental analysis. Techniques like solid-phase cleanup or changes in solvent can be employed. worlddyevariety.com

Quantification is typically achieved by comparing the analytical signal from the sample to calibration curves generated using known concentrations of the target dye. The accuracy and precision of the quantification depend heavily on the effectiveness of the sample preparation and the sensitivity and selectivity of the detection method. Limits of detection and quantification for dyes in environmental samples can vary widely depending on the specific dye, matrix, and analytical method used, with reported values for various dyes ranging from ng/mL to µg/L levels.

Chromatographic and Spectroscopic Techniques in Environmental Sample Analysis

Chromatographic and spectroscopic techniques are the cornerstone of advanced environmental analysis for synthetic dyes. These methods enable the separation of the target dye from matrix components and its subsequent detection and quantification based on its unique chemical and physical properties.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and semi-volatile organic compounds, including many synthetic dyes. worlddyevariety.com Given that this compound is a solvent-extractable, non-volatile compound, HPLC is a suitable technique for its analysis. Reversed-phase HPLC (RP-HPLC) is commonly employed for dyes, utilizing a mobile phase gradient to achieve separation based on the dye's interaction with the stationary phase.

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it particularly useful for trace analysis in complex matrices. worlddyevariety.com

Gas Chromatography (GC) is generally less suitable for the analysis of high molecular weight, non-volatile dyes like this compound unless they can be derivatized to more volatile forms.

Spectroscopic Techniques:

Spectroscopic detectors are commonly coupled with chromatographic systems for the identification and quantification of separated dyes.

Ultraviolet-Visible (UV-Vis) Spectroscopy is frequently used as a detector in HPLC (HPLC-UV/Vis or HPLC-PDA, where PDA is Photo Diode Array detection). worlddyevariety.com Dyes exhibit characteristic absorption spectra in the UV-Vis range, allowing for their identification and quantification based on absorbance at specific wavelengths. made-in-china.com The maximum absorbance wavelength for this compound would be a key parameter for UV-Vis detection, but this specific data was not found. For other dyes, UV-Vis spectroscopy has been used to monitor decolorization processes and identify changes in the dye structure. made-in-china.com

Mass Spectrometry (MS) is a powerful and highly selective detection technique that provides structural information and enables accurate quantification, even in complex matrices. vulcanchem.comworlddyevariety.com HPLC-MS and HPLC-MS/MS (tandem mass spectrometry) are widely applied for dye analysis in environmental and food samples. worlddyevariety.com MS/MS provides increased selectivity by measuring specific fragmentation patterns of the target molecule, which is particularly valuable for confirming the identity of an analyte and reducing interference from co-eluting compounds. The application of MS to anthraquinone dyes has been reported for identifying degradation products.

Other spectroscopic techniques, such as Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), have been explored for dye analysis, particularly in cultural heritage materials, offering non-destructive or micro-destructive analysis and high sensitivity in some cases. Fiber-Optics Reflectance Spectroscopy (FORS) is another non-invasive technique used in the analysis of historical textiles containing anthraquinone dyes. While these techniques show promise, their widespread application for routine environmental monitoring of solvent dyes like this compound may depend on further method development and validation for complex environmental matrices.

The choice of the most appropriate analytical method for this compound in environmental samples would depend on the required sensitivity, the nature of the matrix, and the availability of instrumentation. A combination of effective sample preparation (extraction and cleanup) with a hyphenated technique like HPLC-UV/Vis or, preferably, HPLC-MS/MS would likely provide the necessary sensitivity and selectivity for trace detection and quantification in complex environmental matrices.

Data Table: Analytical Techniques Applicable to Solvent Dyes

While specific data for this compound is limited, the following table summarizes general analytical approaches and their relevance to the analysis of solvent dyes in environmental matrices, based on the reviewed literature for similar compounds.

Analytical TechniquePrincipleApplication to Solvent Dyes in Environmental SamplesAdvantagesConsiderations
Sample Preparation
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases.Extraction of solvent dyes from water samples into organic solvents.Relatively simple and widely applicable.Requires appropriate solvent selection; can be labor-intensive; may produce emulsions.
Solid-Phase Extraction (SPE)Adsorption of analyte onto a solid sorbent followed by elution.Preconcentration and cleanup of dyes from water and potentially soil/sediment extracts.Efficient for preconcentration; can provide cleanup; less solvent usage than LLE.Sorbent selection is critical; matrix effects can occur.
Solvent Extraction (Solid)Extraction of analytes from solid matrices using organic solvents (e.g., Soxhlet, sonication).Extraction of solvent dyes from soil, sediment, or other solid environmental samples.Effective for solid matrices.Requires appropriate solvent selection; can be time-consuming (Soxhlet); matrix interference is common.
Chromatography
HPLC (with UV/Vis or PDA)Separation based on differential partitioning between stationary and mobile phases.Separation and detection of this compound from matrix components. UV-Vis/PDA provides detection based on absorbance.Versatile for non-volatile compounds; provides separation and quantification.Sensitivity may be limited for trace levels without preconcentration; matrix interference can affect chromatograms.
UPLC (with UV/Vis or PDA)Higher pressure HPLC for faster, higher resolution separations.Faster and potentially more sensitive analysis of this compound.Improved speed, resolution, and sensitivity.Requires specialized equipment.
Spectroscopy
UV-Vis SpectroscopyMeasurement of light absorption at specific wavelengths.Detection and quantification of this compound based on its absorbance spectrum; used as an HPLC detector.Relatively simple and inexpensive; provides quantitative information.Can suffer from spectral overlap in complex mixtures; not highly selective on its own.
Mass Spectrometry (MS)Measurement of mass-to-charge ratio of ions.Identification and quantification of this compound based on molecular weight and fragmentation pattern; coupled with HPLC.High sensitivity and selectivity; provides structural information.Requires ionization of the analyte; can be affected by matrix effects; more expensive instrumentation.
Tandem Mass Spectrometry (MS/MS)Fragmentation of selected ions and analysis of fragment ions.Highly selective identification and quantification of this compound in complex matrices.Enhanced selectivity and reduced interference; provides confirmatory information.Requires method development for specific fragmentation pathways.

It is important to note that while these techniques are broadly applicable to the analysis of organic dyes, specific method optimization and validation would be required for the accurate trace detection and quantification of this compound in various environmental matrices. The lack of specific published studies on the environmental analysis of this particular compound highlights a potential area for future research.

Future Research Directions and Emerging Paradigms for Solvent Blue 132

Converging Technologies and Interdisciplinary Research Frameworks

Converging technologies, which involve the synergy of different fields such as materials science, chemistry, biotechnology, and engineering, hold significant promise for advancing the utility of Solvent Blue 132. Research into novel dyeing processes that utilize green solvents or water-free media, such as deep eutectic solvents (DESs) or ionic liquids (ILs), could be explored for their applicability to this compound, potentially reducing water consumption and effluent emission in dyeing processes mdpi.comresearchgate.net. The development of solvent-tolerant nanofiltration (STNF) membranes, which are stable in organic solvents, presents an opportunity for more efficient separation and recovery of solvent dyes like this compound from industrial wastewater streams, contributing to resource efficiency and waste reduction rsc.orgacs.orgresearchgate.net.

Furthermore, interdisciplinary research combining chemistry with materials science could lead to the development of new matrices or formulations for this compound that offer improved properties, such as enhanced light fastness or heat resistance, building upon its existing characteristics vulcanchem.comepsilonpigments.com. The integration of this compound into advanced materials, such as functional coatings or smart materials, could open up new application areas beyond its traditional uses in inks, plastics, and petroleum products vulcanchem.comepsilonpigments.com.

Role of Artificial Intelligence and Machine Learning in Accelerating Dye Research

Artificial intelligence (AI) and machine learning (ML) are poised to play a transformative role in accelerating research and development related to dyes, including this compound. These technologies can be applied to model and predict various properties of dyes, optimize synthesis routes, and even design new dye structures with desired characteristics mdpi.comrsc.org.

In the context of this compound, AI/ML could be used to:

Predict Solvatochromic Behavior: Develop models to accurately predict how the color and performance of this compound change in different solvent environments, optimizing its use in various applications acs.org.

Optimize Synthesis: Utilize ML algorithms to explore and optimize the parameters of the manufacturing process for this compound, potentially leading to improved yields, reduced energy consumption, and minimized waste generation glbrc.org.

Predict Performance in New Materials: Train models on existing data to predict the compatibility and performance of this compound in novel plastic formulations, coatings, or other matrices, reducing the need for extensive experimental trial and error vulcanchem.comepsilonpigments.com.

Environmental Impact Prediction: Employ AI to model and predict the environmental fate and potential impact of this compound and its degradation products, guiding the development of more sustainable alternatives or treatment methods mdpi.comrsc.org.

Research has already demonstrated the potential of ML models, such as artificial neural networks (ANNs) and support vector machines (SVMs), in predicting the efficiency of dye removal from wastewater, a concept that could be applied to effluent containing this compound mdpi.comrsc.orgmdpi.com. The use of AI for optimizing dyeing processes, as seen in studies on smart dyeing technologies for wood veneers, suggests a potential avenue for improving the application of solvent dyes like this compound in various substrates mdpi.com.

Advancing Sustainable Innovation and Circular Economy Principles in Dye Science

A major focus of future research for this compound lies in aligning its production and application with the principles of sustainable innovation and the circular economy. This involves minimizing environmental impact throughout the dye's lifecycle, from raw material sourcing to end-of-life management .

Key areas for advancing sustainability include:

Sustainable Raw Material Sourcing: Exploring the use of renewable or bio-based feedstocks as alternatives to traditional petrochemical-based raw materials for the synthesis of this compound or similar solvent dyes shreekrishnacorporation.com.

Green Chemistry Principles: Implementing green chemistry practices in the manufacturing of this compound to reduce the use and generation of hazardous substances, improve energy efficiency, and minimize waste shreekrishnacorporation.comtext2fa.ir. This could involve developing new synthesis routes that utilize less toxic solvents or catalysts glbrc.orgtext2fa.ir.

Development of Eco-Friendly Alternatives: While focusing on this compound, research into developing biodegradable or less persistent solvent dyes with similar performance characteristics could offer long-term sustainable solutions shreekrishnacorporation.com.

Circular Economy Integration: Applying circular economy principles to the use of this compound by exploring methods for its recovery and reuse from colored products or wastewater recovo.co. This could involve advanced separation technologies like nanofiltration rsc.orgacs.orgresearchgate.net or the development of dyes that can be more easily decolored or recycled .

Waste Valorization: Investigating the potential for valorizing waste streams from the production or application of this compound, turning byproducts into valuable resources shreekrishnacorporation.com.

The broader trend in the dye industry is a collective movement towards greener alternatives and sustainable practices, driven by both environmental concerns and regulatory requirements shreekrishnacorporation.comcredenceresearch.comgnest.org. Future research on this compound will likely be influenced by this shift, seeking to maintain its performance advantages while significantly reducing its ecological footprint.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Solvent Blue 132, and how can reaction conditions be optimized?

Answer:
Synthesis of this compound requires careful solvent selection and reaction parameter control. While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methodologies for related dyes (e.g., Solvent Red 132 or metal oxides in deep eutectic solvents) can be adapted. Key steps include:

  • Solvent Selection : Use deep eutectic solvents (DES) composed of hydrogen-bond donors (e.g., urea) and acceptors (e.g., choline chloride) to dissolve precursors efficiently. DES mixtures (e.g., urea:choline chloride, 2:1 molar ratio) lower melting points and enhance metal oxide solubility .
  • Reaction Optimization : Monitor temperature (e.g., 70°C for metal oxide dissolution) and precursor ratios to avoid byproducts. Post-synthesis calcination at 230–300°C removes volatile DES components .
  • Validation : Cross-reference synthesis protocols with primary literature and validate using spectroscopic techniques (e.g., UV-Vis for optical properties) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Characterization involves a combination of analytical techniques:

  • Spectroscopic Analysis :
    • UV-Vis Spectroscopy : Determine λmax to confirm dye absorption profiles. Solvent Red 132, for example, exhibits blue-shifted absorption due to d-orbital splitting in vanadium complexes .
    • FTIR/NMR : Identify functional groups and verify molecular structure.
  • Purity Assessment :
    • Recrystallization : Use solvents with high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water mixtures). Ideal solvents minimize impurities and maximize yield (Table 1) .
    • Chromatography : HPLC or TLC to detect residual precursors.

Table 1 : Solvent Selection Criteria for Recrystallization

PropertyIdeal RequirementExample Solvents
High solubility at high tempFull dissolutionEthanol, DMSO
Low solubility at low temp>70% crystallizationWater, hexane
Chemical inertnessNo side reactionsChloroform, acetone

Advanced: What strategies resolve contradictions in reported physicochemical properties of this compound across studies?

Answer:
Contradictions often arise from variations in synthesis protocols or characterization methods. Researchers should:

  • Critical Literature Review : Use Google Scholar with Boolean operators (e.g., intitle:"this compound" AND (stability OR degradation)) to locate primary sources. Prioritize peer-reviewed journals and validate methodologies against standardized protocols .
  • Statistical Meta-Analysis : Compare datasets using ANOVA or regression models to identify outliers. For example, discrepancies in thermal stability (e.g., reported degradation temperatures) may stem from differing DSC heating rates .
  • Collaborative Verification : Contact authors of conflicting studies to request raw data or replicate experiments .

Advanced: How can computational modeling enhance the design of this compound derivatives with improved photostability?

Answer:
Computational approaches reduce experimental trial-and-error:

  • DFT Calculations : Predict electronic transitions and bond dissociation energies to identify photodegradation pathways. For example, π-conjugation stability in anthraquinone-based dyes correlates with resistance to UV-induced cleavage .
  • QSAR Models : Relate molecular descriptors (e.g., HOMO-LUMO gaps) to experimental photostability data from analogues like Solvent Red 132 (耐光性: 5/8 on the Blue Wool Scale) .
  • Validation : Cross-check computational predictions with accelerated aging tests under controlled UV exposure .

Advanced: What mechanistic insights guide the use of deep eutectic solvents (DES) in sustainable this compound synthesis?

Answer:
DES offers eco-friendly alternatives to traditional solvents:

  • Mechanism : Hydrogen bonding between DES components (e.g., urea and choline chloride) solubilizes metal oxides via complexation (e.g., [VO2Cl2]<sup>−</sup> for vanadium precursors). DES also acts as a template for crystallization during calcination .
  • Process Design :
    • Precursor Solubility : Optimize DES composition for target precursors (e.g., ZnO solubility: 1.31 M in urea:choline chloride at 70°C) .
    • Waste Reduction : DES recyclability reduces hazardous waste compared to HCl-based methods.

Table 2 : Solubility of Metal Oxides in DES (Urea:Choline Chloride, 2:1)

Metal OxideSolubility (M, 70°C)DES Role
ZnO1.31[ZnClO·urea]<sup>−</sup> complex
V2O50.030Oxovanadium complex

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile DES byproducts (e.g., NH3, HCl) .
  • Waste Disposal : Segregate organic dye waste from aqueous solutions. Consult institutional guidelines for hazardous chemical disposal .

Advanced: How do intermolecular interactions influence the aggregation behavior of this compound in non-polar matrices?

Answer:
Aggregation impacts optical properties and application performance. Key factors include:

  • π-π Stacking : Anthraquinone cores in this compound form dimers in toluene, redshift absorption spectra.
  • Solvent Polarity : In non-polar matrices (e.g., polyethylene), hydrophobic interactions dominate, increasing aggregation. Characterize via TEM and dynamic light scattering .
  • Mitigation Strategies : Introduce steric hindrance (e.g., alkyl side chains) to disrupt aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.